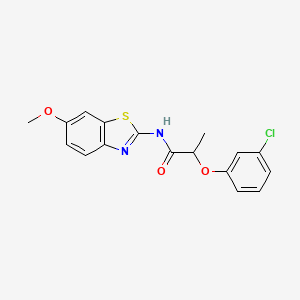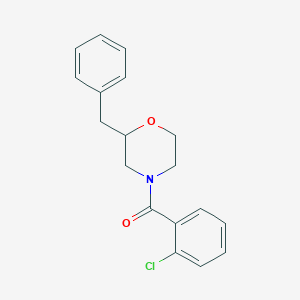
2-(3-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "BTCP" and is a derivative of benzothiazole.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves the formation of a fluorescent adduct with ROS such as hydrogen peroxide and superoxide. This adduct emits a strong fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit minimal toxicity and is not known to have any significant biochemical or physiological effects. However, its use as a fluorescent probe can provide valuable information on the levels and distribution of ROS in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide as a fluorescent probe is its high sensitivity and selectivity for ROS. It can also be easily incorporated into various biological systems such as cells and tissues. However, one of the limitations of its use is its potential interference with other fluorescent probes and dyes.
Direcciones Futuras
There are several potential future directions for the use of 2-(3-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide in scientific research. One area of interest is its use in the development of new diagnostic tools for the detection of ROS-related diseases such as cancer and neurodegenerative disorders. Another potential direction is its use in the development of new therapeutic agents that target ROS-mediated signaling pathways. Additionally, further studies are needed to explore the potential interactions and interference of this compound with other fluorescent probes and dyes.
In conclusion, this compound is a chemical compound that has significant potential for applications in scientific research. Its use as a fluorescent probe for the detection of ROS in biological systems has been extensively studied, and there are several potential future directions for its use in the development of new diagnostic tools and therapeutic agents.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves the reaction of 2-amino-6-methoxybenzothiazole with 3-chlorophenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form the final compound.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-10(23-13-5-3-4-11(18)8-13)16(21)20-17-19-14-7-6-12(22-2)9-15(14)24-17/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSXQZCXPLFAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)OC)OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-3,5-dinitrobenzaldehyde {4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6025269.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6025292.png)
![1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6025298.png)

![N-[2-(diethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6025330.png)
![[(2S)-1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-pyrrolidinyl]methanol](/img/structure/B6025336.png)
![methyl 2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B6025358.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine](/img/structure/B6025366.png)
![7-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025371.png)
![methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate](/img/structure/B6025375.png)
![10-methoxy-5-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B6025376.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-methyl-1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6025380.png)
